Isoindoline-5-carbonitrile
Overview
Description
Isoindoline-5-carbonitrile is a heterocyclic organic compound that features an isoindoline core with a nitrile group attached at the 5-position. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The isoindoline structure is known for its stability and versatility, making it a valuable scaffold in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoindoline-5-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted aromatic compounds with nitrile groups. For example, a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent can react with primary amines (such as anilines, benzylamines, or cycloalkylamines) to form isoindoline derivatives .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The exact methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions: Isoindoline-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction of the nitrile group.
Substitution: Halogenation reagents, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated isoindoline derivatives, substituted nitriles.
Scientific Research Applications
Isoindoline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Isoindoline derivatives have shown potential in biological assays and as probes for studying biochemical pathways.
Industry: this compound can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isoindoline-5-carbonitrile and its derivatives can vary depending on the specific application. In medicinal chemistry, these compounds may interact with biological targets such as enzymes, receptors, or nucleic acids. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Indole: A structurally related compound with a nitrogen atom in the five-membered ring.
Isoindole: Similar to isoindoline but with a different arrangement of double bonds.
Phthalonitrile: Contains a nitrile group but lacks the isoindoline core.
Uniqueness: Its stability and versatility make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2,3-dihydro-1H-isoindole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIKDNWKXUBYHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591961 | |
Record name | 2,3-Dihydro-1H-isoindole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263888-58-0 | |
Record name | 2,3-Dihydro-1H-isoindole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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